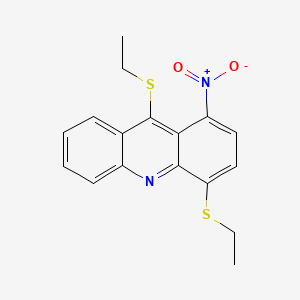

Acridine, 4,9-bis(ethylthio)-1-nitro-

Description

Significance of the Acridine (B1665455) Heterocyclic System in Medicinal and Synthetic Chemistry Research

The acridine ring system, structurally related to anthracene (B1667546) with one of the central CH groups replaced by a nitrogen atom, is a cornerstone of heterocyclic chemistry. mdpi.com Its planar geometry and electron distribution make it an excellent intercalating agent for DNA, a property that has been extensively exploited in the development of anticancer and antimicrobial agents. nih.govrsc.org The nitrogen atom in the acridine ring imparts a degree of basicity and allows for a variety of chemical modifications, making it a versatile scaffold in synthetic chemistry. rsc.orgnumberanalytics.com

Historically, acridine derivatives have been used as dyes and antiseptics. However, their role has significantly evolved, with modern research focusing on their potential as therapeutic agents for a wide range of diseases, including cancer, malaria, and viral infections. mdpi.com The ability to functionalize the acridine core at various positions allows for the fine-tuning of its electronic and steric properties, leading to the generation of large libraries of compounds with diverse biological activities.

Overview of Multi-Substituted Acridine Derivatives in Contemporary Chemical Biology Investigations

The strategic placement of various substituents on the acridine ring can dramatically influence its biological and chemical properties. The introduction of multiple functional groups, often with opposing electronic effects, can lead to compounds with novel mechanisms of action and improved pharmacological profiles.

For instance, the introduction of a nitro group, a strong electron-withdrawing group, has been shown to be crucial for the antitumor activity of several acridine derivatives. nih.gov The position of the nitro group is critical, with 1-nitroacridines demonstrating potent biological effects, including the ability to form covalent bonds with DNA. nih.gov This reactivity is thought to contribute to their cytotoxic effects against cancer cells.

Conversely, the incorporation of electron-donating groups, such as thioethers, can also modulate the activity of the acridine scaffold. Thioacridine derivatives have been investigated for their antibacterial, antimycotic, and antimalarial properties. tandfonline.com The sulfur atom in the thioether linkage can participate in various non-covalent interactions, influencing the binding of the molecule to its biological targets.

The combination of both electron-withdrawing and electron-donating groups on the same acridine molecule presents a compelling strategy for developing next-generation therapeutic agents with enhanced efficacy and selectivity.

Specific Research Focus on Acridine, 4,9-bis(ethylthio)-1-nitro- within the Broader Acridine Research Landscape

Within the vast landscape of acridine research, the specific compound Acridine, 4,9-bis(ethylthio)-1-nitro- emerges as a molecule of significant interest, despite the limited direct literature available. Its structure, featuring a 1-nitro group and two ethylthio substituents at the 4 and 9 positions, suggests a unique combination of electronic properties.

The presence of the 1-nitro group points towards potential applications in cancer research, leveraging the known DNA-damaging capabilities of this functionality. nih.gov The ethylthio groups at the 4 and 9 positions are expected to influence the molecule's lipophilicity, membrane permeability, and potential for specific interactions with biological macromolecules. The 9-thioether linkage, in particular, is a well-established modification in the design of acridine-based drugs.

Detailed Research Findings

Table 1: Physicochemical Properties of Representative Acridine Derivatives

| Property | 9-Aminoacridine | 1-Nitro-9-aminoacridine (representative 1-nitroacridine) | 9-(Methylthio)acridine (representative 9-thioacridine) |

| Molecular Formula | C₁₃H₁₀N₂ | C₁₃H₉N₃O₂ | C₁₄H₁₁NS |

| Molecular Weight | 194.23 g/mol | 239.22 g/mol | 225.31 g/mol |

| Melting Point | 300 °C | Data not readily available | Data not readily available |

| Appearance | Yellow powder | Data not readily available | Data not readily available |

| Solubility | Soluble in ethanol (B145695) and DMSO. selleckchem.com | Data not readily available | Data not readily available |

This table presents data for well-characterized acridine derivatives to provide a comparative context for Acridine, 4,9-bis(ethylthio)-1-nitro-.

Table 2: Spectroscopic Data of a Representative Thioacridine Derivative

| Spectroscopic Technique | Observed Characteristics for a Thioacridine Derivative tandfonline.com |

| Mass Spectrometry (MS) | Fragmentation patterns are highly dependent on the type of substituent on the acridine ring. Electron Impact (EI) mass spectra are generally representative. |

| Capillary Liquid Chromatography-Mass Spectrometry (CLC-MS) | Effective for separation and identification of thioacridine derivatives and their synthetic byproducts. Provides accurate quantitative data. |

This table highlights the expected spectroscopic characteristics of thioacridine derivatives, which would be relevant for the analysis of Acridine, 4,9-bis(ethylthio)-1-nitro-.

Structure

2D Structure

3D Structure

Properties

CAS No. |

128093-92-5 |

|---|---|

Molecular Formula |

C17H16N2O2S2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

4,9-bis(ethylsulfanyl)-1-nitroacridine |

InChI |

InChI=1S/C17H16N2O2S2/c1-3-22-14-10-9-13(19(20)21)15-16(14)18-12-8-6-5-7-11(12)17(15)23-4-2/h5-10H,3-4H2,1-2H3 |

InChI Key |

NVHKKDFBUAXEPP-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=C(C2=C(C3=CC=CC=C3N=C12)SCC)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Biological Activity and Molecular Interactions of Acridine, 4,9 Bis Ethylthio 1 Nitro and Analogs

Molecular Target Elucidation and Interaction Modes

The biological activity of acridine (B1665455) derivatives is predominantly attributed to their interactions with nucleic acids and the modulation of key cellular enzymes. For Acridine, 4,9-bis(ethylthio)-1-nitro-, the primary molecular target is believed to be DNA, with subsequent inhibitory effects on DNA-processing enzymes such as topoisomerases. The mode of interaction is multifaceted, involving both non-covalent and potentially covalent binding mechanisms.

DNA Intercalation Mechanisms and Binding Topologies

Intercalation is a hallmark of acridine-based compounds, where the planar aromatic ring system inserts between the base pairs of the DNA double helix. This interaction is driven by a combination of forces, including van der Waals and hydrophobic interactions, leading to significant structural distortions of the DNA and interference with its normal functions.

The fundamental structural feature enabling the biological activity of acridine derivatives is the planarity of the tricyclic aromatic system. This flat structure is crucial for its ability to intercalate between the base pairs of DNA. This mode of binding involves the insertion of the acridine ring system between adjacent base pairs in the DNA duplex, a process that is stabilized by van der Waals forces and ionic interactions between the compound and the DNA backbone. The ability of the acridine moiety to accept electrons from the electron-rich DNA bases further stabilizes this complex. nih.gov The insertion of the acridine molecule causes a local unwinding of the DNA helix and an increase in the separation of the base pairs, leading to significant conformational changes in the DNA structure. These distortions can interfere with the binding of DNA-processing proteins, such as polymerases and transcription factors, thereby disrupting essential cellular processes like DNA replication and transcription.

While specific binding constants for Acridine, 4,9-bis(ethylthio)-1-nitro- are not available in the literature, studies on analogous acridine derivatives demonstrate a strong correlation between their planar structure and high DNA binding affinity.

| Acridine Derivative | Binding Constant (Kb) (M-1) | Reference Compound | Reference Kb (M-1) |

|---|---|---|---|

| Acridine-N-acylhydrazone derivative 3b (-F) | 3.18 x 103 | - | - |

| Amsacrine | 1.2 x 104 | - | - |

| 3,6-bis(3-alkylguanidino)acridines | 1.25 x 105 - 5.26 x 105 | - | - |

| 9-[(E)-2-phenylethenyl]acridine | 1.9 x 105 - 7.1 x 105 | - | - |

The substituents on the acridine ring play a critical role in modulating the DNA binding affinity and specificity. While direct thermodynamic data for Acridine, 4,9-bis(ethylthio)-1-nitro- is not available, the principles derived from studies of other substituted acridines can be applied. Substituents can influence DNA binding through electronic effects, steric hindrance, and the formation of additional stabilizing interactions. The ethylthio groups at positions 4 and 9 are likely to introduce steric bulk, which could influence the orientation of the intercalated ring and its fit within the DNA base pair stack. Furthermore, the sulfur atoms in the ethylthio groups could potentially engage in specific interactions with the DNA backbone or the edges of the base pairs.

The 1-nitro group, being a strong electron-withdrawing group, is expected to significantly alter the electronic properties of the acridine ring. This can enhance the π-π stacking interactions with the DNA bases, thereby increasing the binding affinity. Studies on other nitro-substituted aromatic compounds have shown that the nitro functionality can contribute to the stability of the DNA-ligand complex.

A key feature of some 1-nitroacridine derivatives is their ability to form covalent adducts with DNA, a process that is often linked to their cytotoxic effects. nih.gov It is hypothesized that the 1-nitro group of Acridine, 4,9-bis(ethylthio)-1-nitro- can be metabolically reduced to a reactive nitroso or hydroxylamine (B1172632) intermediate. These electrophilic species can then react with nucleophilic sites on the DNA bases, particularly the N7 and C8 positions of guanine (B1146940), to form covalent adducts. The formation of such adducts can lead to DNA strand breaks, mutations, and the inhibition of DNA replication and transcription. nih.gov

Furthermore, some 1-nitroacridines have been shown to induce DNA crosslinks. nih.gov This suggests that the reactive intermediate formed from the reduction of the nitro group may be capable of reacting with two different sites on the DNA, either on the same strand (intrastrand crosslink) or on opposite strands (interstrand crosslink). Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.

Enzymatic Inhibition Studies of Key Biological Pathways

DNA topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing the transient breakage and rejoining of DNA strands. nih.gov Acridine derivatives are well-known inhibitors of both topoisomerase I and topoisomerase II. wikipedia.org These enzymes are crucial for cell viability, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. nih.gov

Topoisomerase inhibitors are broadly classified as poisons or catalytic inhibitors. Topoisomerase poisons, which include many acridine derivatives, act by stabilizing the transient "cleavable complex" formed between the enzyme and DNA. nih.govnih.gov This prevents the re-ligation of the DNA strand(s), leading to the accumulation of single-strand breaks (in the case of topoisomerase I) or double-strand breaks (in the case of topoisomerase II). These DNA lesions trigger cell cycle arrest and apoptosis. nih.gov

For Acridine, 4,9-bis(ethylthio)-1-nitro-, it is proposed that the intercalated acridine ring interferes with the topoisomerase-DNA interaction, stabilizing the cleavable complex. The substituents on the acridine ring can further influence the potency and selectivity of topoisomerase inhibition. The ability of the 1-nitro group to form covalent DNA adducts may also contribute to the inhibition of topoisomerase activity, as these adducts can present a physical block to the enzyme. Some 1-nitro-9-aminoacridines have demonstrated a dependence on thiol activation for their topoisomerase I inhibitory activity.

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Acridinyl-triazole-pyrimidine hybrid (Compound 8) | Topoisomerase IIB | 0.52 | Doxorubicin | 0.83 wikipedia.org |

Telomerase Modulation and Associated Effects

Acridine derivatives have been extensively studied as potential telomerase inhibitors, primarily through the stabilization of G-quadruplex structures in telomeric DNA. nih.govnih.gov Telomerase, an enzyme crucial for maintaining telomere length in cancer cells, is a prime target for anticancer therapies. nih.gov The inhibition of this enzyme can lead to telomere shortening and subsequent cell senescence or apoptosis. nih.gov

Trisubstituted acridine compounds, such as BRACO-19, have demonstrated the ability to reduce telomerase activity and induce long-term telomere length attrition. nih.gov The mechanism of action for these compounds involves binding to the single-stranded overhang of telomeric DNA, which promotes the formation and stabilization of G-quadruplex structures. nih.gov This action can displace essential proteins like hPOT1 from the telomere, effectively "uncapping" the telomere ends and triggering a DNA damage response. nih.gov

Furthermore, studies on di- and trisubstituted acridine derivatives have shown that the presence of basic groups at the C-4 and C-9 positions of the acridine core can lead to significant telomerase inhibition, with some compounds exhibiting IC50 values in the micromolar range. researchgate.net The introduction of a 5-methyl substituent has been observed to further enhance this inhibitory activity. researchgate.net Given that Acridine, 4,9-bis(ethylthio)-1-nitro- possesses substituents at both the C-4 and C-9 positions, it is plausible that it could also modulate telomerase activity through similar G-quadruplex stabilization mechanisms. The electron-withdrawing nature of the nitro group at the 1-position could further influence its binding affinity and inhibitory potential. svedbergopen.comresearchgate.net

Table 1: Telomerase Inhibition by Acridine Analogs

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| BRACO-19 | Trisubstituted acridine | Not specified, but reduces telomerase activity | nih.gov |

| Di- and trisubstituted acridines | With basic fragments at C-4 and C-9 | 2.6 (for the most active compound) | researchgate.net |

| 3,6-disubstituted acridines | Designed as G-quadruplex stabilizers | 1.3 - 8 | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Kinetics and Binding Sites

Acridine derivatives have been recognized as potent inhibitors of cholinesterases, enzymes critical in the regulation of neurotransmission. nih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.gov

Investigations into 9-substituted acridine derivatives have revealed that their inhibitory potency against AChE and BChE can be modulated by the nature of the substituent. nih.gov For instance, while 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines show low potency, 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates are effective cholinesterase inhibitors. nih.gov This highlights the importance of the chemical properties of the substituent at the 9-position.

Kinetic studies on various inhibitors have shown different modes of inhibition, including mixed-type and noncompetitive inhibition. nih.govnih.gov For example, tacrine, a well-known acridine-based inhibitor, acts as a mixed-type inhibitor with a strong noncompetitive component. nih.gov The binding of these inhibitors often occurs within the active site gorge of the enzyme. nih.gov Thienothiazines, which share structural similarities with the thioether-substituted acridine core of the target compound, have been identified as potent and selective inhibitors of BChE. nih.gov The most active of these compounds displayed a mixed type of inhibition and was found to bind to both the catalytic and peripheral sites of human BChE. nih.gov

The presence of ethylthio groups at the 4 and 9 positions of Acridine, 4,9-bis(ethylthio)-1-nitro- suggests a potential for interaction with the active sites of cholinesterases, possibly exhibiting a mixed or non-competitive inhibition pattern.

Table 2: Cholinesterase Inhibition by Acridine Analogs and Related Compounds

| Compound Class | Target Enzyme(s) | Inhibition Profile | Reference |

|---|---|---|---|

| 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates | AChE, BChE | Effective inhibitors | nih.gov |

| 9-heterocyclic amino-N-methyl-9,10-dihydroacridines | AChE, BChE | Effective inhibitors with antioxidant activity | nih.gov |

| Thienothiazines | BChE | Potent and selective inhibitors (e.g., compound 3f with IC50 of 0.51 µM for huBChE) | nih.gov |

| Tacrine | AChE | Mixed-type inhibitor | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Glycosidase (α-Glucosidase, α-Amylase) Inhibition Mechanisms

Alpha-glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. wikipedia.orgnih.gov Alpha-glucosidase inhibitors work by competitively and reversibly inhibiting these enzymes in the small intestine, which delays carbohydrate digestion and reduces the rate of glucose absorption. nih.govyoutube.comyoutube.com This leads to a reduction in postprandial blood glucose levels. nih.gov

While direct studies on the glycosidase inhibitory activity of Acridine, 4,9-bis(ethylthio)-1-nitro- are not available, research on other classes of compounds provides insight into potential mechanisms. For example, some plant extracts containing various phytochemicals have demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov In some cases, the inhibitory activity of these extracts against α-glucosidase was found to be higher than that of the commercial drug acarbose. nih.gov The mechanism often involves competitive inhibition at the active site of the enzyme. youtube.comyoutube.com

Given the diverse biological activities of acridine derivatives, it is conceivable that Acridine, 4,9-bis(ethylthio)-1-nitro- could interact with glycosidases. The specific nature and extent of this inhibition would depend on the binding affinity of the compound to the active sites of these enzymes, a property that would be influenced by its unique substitution pattern.

Investigation of Other Relevant Enzyme Targets and their Regulatory Interactions

The biological activity of nitroaromatic compounds is often linked to their metabolic reduction, which can generate reactive intermediates. svedbergopen.comresearchgate.net This process is catalyzed by nitroreductases, which are present in various organisms, including the gut microbiome. researchgate.net The electron-withdrawing nature of the nitro group in Acridine, 4,9-bis(ethylthio)-1-nitro- makes it a potential substrate for these enzymes. The resulting metabolites could have their own biological activities and interact with a different set of enzyme targets.

Furthermore, acridine derivatives have been shown to interact with a variety of other enzymes. For example, some amides and thiazolidine-4-ones have demonstrated inhibitory action against carbonic anhydrase isoforms. nih.gov The structural complexity of Acridine, 4,9-bis(ethylthio)-1-nitro- suggests that it could potentially interact with a broad range of enzyme targets beyond those explicitly discussed. Future research is needed to explore these potential interactions and their functional consequences.

Protein Interactions Beyond Enzymatic Catalysis

Modulation of Prion Protein (PrPSc) Formation and Aggregation

Acridine derivatives, most notably quinacrine, have been identified as inhibitors of the formation of the scrapie-associated prion protein (PrPSc), the pathogenic isoform of the prion protein. nih.gov The accumulation of PrPSc is a hallmark of fatal neurodegenerative diseases known as transmissible spongiform encephalopathies (TSEs). nih.gov The mechanism of action of these compounds is thought to involve direct binding to PrPSc and preventing its conversion from the normal cellular form (PrPC). researchgate.net

Table 3: Inhibition of PrPSc Formation by Acridine Analogs

| Compound | Description | EC50 (µM) | Reference |

|---|---|---|---|

| Quinacrine | Tricyclic acridine derivative | ~0.3 | nih.gov |

| Chlorpromazine | Phenothiazine derivative (structurally related) | 3 | nih.gov |

| Multivalent acridine compounds | Acridine moieties on a trimesic acid scaffold | Sub-micromolar | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Tyrosine Kinase Interaction and Downregulation Pathways (e.g., VEGF Receptor Type-2 (Flk-1))

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.com The inhibition of VEGFR-2 signaling is therefore a major strategy in cancer therapy. mdpi.com

Several studies have demonstrated that various small molecules can downregulate VEGFR-2 signaling pathways. For instance, cedrol, a sesquiterpene alcohol, has been shown to inhibit VEGF-induced angiogenesis by blocking VEGFR-2 signaling. nih.gov This inhibition leads to the downregulation of downstream pathways such as AKT/P70S6K and MAPK/ERK1/2. nih.gov

Cellular and Subcellular Mechanistic Effects in Model Systems

The biological activity of Acridine, 4,9-bis(ethylthio)-1-nitro- and related compounds is rooted in their ability to influence fundamental cellular processes. These effects range from the direct inhibition of macromolecular synthesis to the sophisticated modulation of cellular signaling cascades that govern cell fate.

A primary mechanism of action for many acridine derivatives is the disruption of nucleic acid synthesis, a critical process for cell proliferation and survival. This inhibition is often achieved through direct interaction with the DNA double helix. Research on analogs of Acridine, 4,9-bis(ethylthio)-1-nitro- provides insight into these mechanisms.

Studies have shown that certain 1-nitro-9-aminoalkylacridine derivatives, which share the 1-nitroacridine core, can form irreversible, likely covalent, complexes with DNA, but only in the presence of sulfhydryl compounds. This interaction decreases the template properties of DNA, leading to a thiol-dependent inhibitory effect on RNA synthesis in vitro. This suggests that the intracellular thiol environment could be a critical factor for the activity of such compounds.

Furthermore, investigations into thioacridinic derivatives have demonstrated direct inhibition of nucleic acid synthesis. Two specific analogs, 3-amino-9-(diethylaminoethylthio)acridine and 9-diethylaminoethylthioacridine, were found to be cytotoxic to K562 and Raji cancer cell lines, inhibiting nucleic acid synthesis at concentrations of 10 µM and 1 µM. Interestingly, the study suggested that the cytotoxicity and the inhibition of DNA and RNA synthesis by these two compounds were inversely related to their ability to intercalate into the DNA helix, pointing towards alternative or additional mechanisms of action beyond simple intercalation.

| Compound/Analog | Model System | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| 1-Nitro-9-aminoalkylacridine derivatives | In vitro (DNA template) | Thiol-dependent inhibition of RNA synthesis | Not specified | |

| 3-amino-9-(diethylaminoethylthio)acridine | K562 and Raji cell lines | Inhibition of nucleic acid synthesis | 1-10 µM | |

| 9-diethylaminoethylthioacridine | K562 and Raji cell lines | Inhibition of nucleic acid synthesis | 1-10 µM |

Beyond halting proliferation by inhibiting nucleic acid synthesis, many acridine-based compounds actively trigger programmed cell death, or apoptosis. This is a controlled, energy-dependent process essential for eliminating damaged or cancerous cells.

Apoptosis is executed by a family of cysteine proteases known as caspases. The activation of an initiator caspase triggers a cascade, leading to the activation of executioner caspases, such as caspase-3, which then cleave a host of cellular proteins to orchestrate cell death.

Several acridine analogs have been shown to induce apoptosis via this pathway. For instance, a bis(acridine-9-carboxylate)-nitro-europium(III) dihydrate complex, which contains both acridine and nitro functional groups, was reported to significantly elevate the levels of caspase-3 in vivo. Similarly, the analog 9-phenyl acridine has been demonstrated to cause the activation of caspase-3 in A375 human cancer cells, confirming its pro-apoptotic activity proceeds through a caspase-dependent pathway. The activation of these executioner caspases is a definitive indicator of a compound's ability to induce apoptosis.

| Compound/Analog | Model System | Key Finding | Reference |

|---|---|---|---|

| Bis(acridine-9-carboxylate)-nitro-europium(III) dihydrate complex | Ehrlich ascites carcinoma (in vivo) | Significant increase in caspase-3 levels | |

| 9-phenyl acridine | A375 human cancer cells | Activation of caspase-3 |

A hallmark of the late stages of apoptosis is the degradation of chromosomal DNA into smaller fragments. This process is carried out by cellular nucleases that are activated downstream of the caspase cascade. The analysis of this fragmentation provides clear evidence of apoptotic cell death. The bis(acridine-9-carboxylate)-nitro-europium(III) dihydrate complex was shown to cause DNA fragmentation consistent with an apoptotic mechanism.

The degradation process can result in different patterns of DNA fragments. Mitochondrial nucleases such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) translocate to the nucleus during apoptosis. AIF is known to induce large-scale DNA fragmentation, while EndoG is responsible for the characteristic ladder-like pattern of oligonucleosomal DNA fragments seen in gel electrophoresis. The activation of such nucleases is a crucial step in the execution phase of apoptosis induced by acridine analogs.

The induction of apoptosis invariably leads to profound changes in cell morphology. These include cell shrinkage, chromatin condensation, cytoplasmic blebbing, and the eventual formation of apoptotic bodies, which are membrane-bound vesicles containing cellular debris. While these morphological shifts are the expected outcome for an apoptosis-inducing agent like Acridine, 4,9-bis(ethylthio)-1-nitro-, specific studies detailing the ultrastructural changes in response to this compound or its close thio- and nitro-substituted analogs using techniques such as transmission electron microscopy were not prominent in the reviewed scientific literature.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A key player in MDR is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the mdr1 gene, which functions as an efflux pump to expel therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.

Intriguingly, certain thioacridine derivatives have been identified as modulators of P-gp activity, suggesting they could act as chemosensitizers or overcome MDR. A study on the effect of various thioacridines on MDR cancer cells revealed that the activity is highly dependent on the specific chemical structure. Two compounds, 3-amino-9-thio-(4'-nitrobenzyl)acridinone and 2,7-dimethoxy-9-thio-(2'-diethylaminoethyl) acridinone, were effective in blocking the function of P-gp and also significantly decreased the expression of the mdr1 gene in resistant cell lines. This dual action of inhibiting the pump's function and reducing its expression makes such compounds promising candidates for further investigation. These findings indicate that the combination of a thioacridine scaffold with other specific substituents can lead to potent P-gp modulation.

| Compound/Analog | Model System | Observed Effect | Reference |

|---|---|---|---|

| 3-amino-9-thio-(4'-nitrobenzyl)acridinone | MDR mouse T-lymphoma (L5178) & human leukemia (K562/ADR) | Blocked P-gp function and decreased mdr1 gene expression | |

| 2,7-dimethoxy-9-thio-(2'-diethylaminoethyl) acridinone | MDR mouse T-lymphoma (L5178) & human leukemia (K562/ADR) | Blocked P-gp function and decreased mdr1 gene expression |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Acridine, 4,9 Bis Ethylthio 1 Nitro Derivatives

Elucidating Structural Determinants for Observed Biological Efficacy and Selectivity

The biological profile of an acridine (B1665455) derivative is not determined by the core structure alone but is a composite of the contributions from each substituent. The interplay between groups at various positions dictates the molecule's electronic properties, steric profile, and capacity for specific interactions with biological macromolecules.

The introduction of ethylthio groups, particularly at the C9 position, has been shown to modulate the biological activity of acridine derivatives. In a study of 9-(ethylthio)acridine derivatives, antimicrobial activity was highly dependent on the other substituents present on the acridine ring. nih.gov Specifically, only the 2-amino and 3-amino derivatives demonstrated significant antibacterial and antifungal activity, while other analogues were inactive. nih.gov The most active compound, 2-amino-9-(ethylthio)acridine, showed notable efficacy against several bacterial strains. nih.gov This suggests that the ethylthio group at C9 works in concert with other electronic modifications on the acridine ring system to produce a potent antimicrobial effect. The sulfur atom in the ethylthio group can influence the electronic distribution of the acridine ring, which in turn affects its interaction with biological targets.

Table 1: Minimum Inhibitory Concentrations (MICs) for 2-amino-9-(ethylthio)acridine

This table presents the antimicrobial activity of an active 9-(ethylthio)acridine derivative against various bacterial strains.

| Bacterial Strain | MIC (mg/L) |

| Proteus mirabilis | 12 nih.gov |

| Bacillus subtilis | 30 nih.gov |

| Citrobacter freundii | 60 nih.gov |

| Escherichia coli | 90 nih.gov |

| Enterobacter vulneris | 128 nih.gov |

| Serratia marcescens | 500 nih.gov |

| Staphylococcus aureus | 500 nih.gov |

Data sourced from Nesmĕrák et al., 2002. nih.gov

The nitro (NO₂) group is a powerful modulator of biological activity and is considered an efficient scaffold in the synthesis of bioactive molecules. nih.gov Its presence can significantly alter the electronic properties of the parent molecule, often enhancing interactions with biological targets. nih.govresearchgate.net In the context of acridines, the placement of a nitro group at the C1 position imparts specific and potent biological functions that go beyond simple DNA intercalation.

Studies on 1-nitroacridine derivatives, such as Ledakrin, have revealed that this moiety is critical for inducing covalent DNA crosslinks. nih.govnih.gov This action is distinct from the non-covalent intercalation typical of many other acridines. The biological activity of 1-nitroacridine derivatives is thought to depend more on this DNA crosslinking ability than on their capacity to intercalate. nih.gov The mechanism involves the reductive activation of the nitro group, which leads to the formation of a reactive species capable of forming covalent bonds with DNA, particularly with guanine (B1146940) bases. nih.gov This can result in interstrand crosslinks, a form of DNA damage that is particularly difficult for cancer cells to repair, leading to potent antitumor effects. nih.gov The NO₂ moiety can trigger redox reactions within cells, leading to cytotoxicity, which is a key component of its antimicrobial and antineoplastic action. researchgate.net

The efficiency of DNA intercalation and the specificity of molecular recognition are highly sensitive to the substitution pattern across the entire acridine ring. nih.gov While the planar aromatic system provides the necessary structure for intercalation, the substituents at positions like C4 and C9 dictate the affinity and stability of the DNA-ligand complex.

Substituents can influence DNA binding through several mechanisms, including steric and electronic effects, and by providing additional points of interaction, such as hydrogen bonds. nih.govnih.gov For example, studies on acridine-4-carboxamide derivatives have shown that modifying substituents can significantly enhance DNA binding affinity and the associated binding enthalpy. nih.govresearchgate.net Electron-withdrawing groups, such as nitro or chloro groups, have been found to be favorable for both DNA binding and anticancer activity. researchgate.net The binding of intercalators stabilizes the DNA double helix, leading to an increase in its melting temperature (Tm), which can be a measure of binding strength. nih.gov

Bis-intercalators, which consist of two DNA-intercalating units joined by a flexible or rigid linker, often exhibit significantly higher DNA binding affinity and selectivity compared to their monomeric counterparts. mdpi.comnih.gov In these dimeric acridine systems, the nature of the linker—its length, rigidity, and chemical composition—is a critical determinant of biological activity. nih.gov

The linker's structure governs the spatial relationship between the two acridine moieties, influencing their ability to simultaneously intercalate at two different sites on the DNA strand (bis-intercalation). nih.gov A series of bis(acridine-4-carboxamides) connected by a (CH₂)₃N(Me)(CH₂)₃ chain demonstrated superior potencies against various cancer cell lines compared to the corresponding monomeric drugs. nih.gov This enhanced activity is attributed to the high-affinity DNA binding conferred by the dimeric structure. nih.gov The linker itself can also contribute to binding, for instance, through electrostatic interactions if it contains charged groups. The optimal linker length allows the two planar rings to span a specific number of base pairs, leading to a highly stable complex. These studies establish key design principles for constructing dinuclear complexes with enhanced DNA binding capabilities. nih.gov

Correlations between Molecular Structure and Underlying Mechanistic Pathways

The specific arrangement of substituents on the acridine scaffold not only determines the strength of target binding but also influences the underlying biochemical mechanisms through which the compound exerts its biological effects.

For certain classes of acridine derivatives, the mechanism of antimicrobial action is intrinsically linked to the molecule's redox properties. A study on 9-(ethylthio)acridines found a direct correlation between their antibiotic activity and their oxidoreduction behavior. nih.gov The most biologically active compounds, the 2- and 3-amino derivatives, also possessed the lowest half-wave potential (E₁/₂). nih.gov This finding strongly supports the importance of acridine ion formation in the mechanism of antimicrobial action. nih.gov

The process likely involves the reduction of the acridine derivative within the microbial cell to form a reactive radical ion. This species can then interfere with cellular redox processes or damage critical biomolecules. The presence of the 1-nitro group in the target compound, Acridine, 4,9-bis(ethylthio)-1-nitro-, is particularly relevant here. As discussed previously, nitro groups are well-known to undergo bioreduction, a key activation step for their biological effects. researchgate.net Therefore, the combination of the ethylthio groups and the C1-nitro group likely creates a molecule with a specific redox potential that facilitates its activation within target cells, leading to enhanced antimicrobial or cytotoxic activity through the generation of reactive intermediates.

Structural Features Governing Covalent Adduct Formation with Biological Macromolecules

The potential for "Acridine, 4,9-bis(ethylthio)-1-nitro-" and its derivatives to form covalent adducts with biological macromolecules such as DNA and proteins is a critical aspect of their mechanism of action and structure-activity relationship (SAR). The key structural features influencing this reactivity are the 1-nitro group and, to a lesser extent, the ethylthio substituents at positions 4 and 9, which modulate the electronic properties of the acridine core.

The presence of a nitro group, particularly at the 1-position of the acridine ring, is a strong determinant of covalent binding activity. Research on 1-nitroacridine derivatives has shown that these compounds can act as potent inhibitors of RNA biosynthesis and induce significant ultrastructural changes in cells. nih.gov This pronounced biological activity is attributed to their ability to bind covalently to DNA, leading to the formation of crosslinks. nih.gov It is hypothesized that the biological impact of 1-nitroacridine derivatives is more dependent on this crosslinking activity than on their ability to intercalate into the DNA helix. nih.gov

The mechanism of covalent adduct formation by a nitro group can involve its role as a "masked electrophile." In certain biological environments, such as the active site of an enzyme, a nitroalkane can be converted to its nitronic acid tautomer. This tautomer is electrophilic and can readily react with nucleophilic residues on a protein, such as the thiol group of a cysteine, to form a stable covalent adduct. nih.gov This suggests a plausible mechanism by which "Acridine, 4,9-bis(ethylthio)-1-nitro-" could covalently modify target proteins, provided the cellular environment facilitates this bioactivation.

The table below summarizes the key structural features of "Acridine, 4,9-bis(ethylthio)-1-nitro-" and their putative roles in covalent adduct formation.

| Structural Feature | Position | Postulated Role in Covalent Adduct Formation | Supporting Evidence |

| Nitro Group | 1 | Acts as a masked electrophile, enabling covalent binding to DNA and potentially protein nucleophiles (e.g., cysteine). | 1-nitroacridine derivatives are known to form covalent crosslinks with DNA. nih.gov The nitro group can be activated to a reactive nitronic acid tautomer. nih.gov |

| Ethylthio Group | 4 | Modulates the electronic properties of the acridine ring, potentially influencing the reactivity of the nitro group. | Substituents on the acridine ring are known to affect biological activity through electronic effects. nih.gov |

| Ethylthio Group | 9 | Modulates the electronic properties of the acridine ring and may influence intercalation into DNA. | The 9-position is critical for DNA intercalation in many acridine derivatives. mdpi.com |

| Acridine Core | - | Planar aromatic system that facilitates intercalation into DNA, bringing the reactive nitro group into proximity with the macromolecule. | The planar structure of acridines is a well-established feature for DNA intercalation. researchgate.net |

Rational Design Principles for Enhanced Target Selectivity and Potency

The development of more effective and selective therapeutic agents based on the "Acridine, 4,9-bis(ethylthio)-1-nitro-" scaffold relies on the application of rational design principles. These principles leverage detailed structure-activity relationship (SAR) insights and computational modeling to guide the synthesis of new derivatives with improved pharmacological profiles.

Iterative Design Cycles Based on Detailed SAR Insights

An iterative design-synthesis-testing cycle is a cornerstone of modern drug discovery. This process begins with a lead compound, such as "Acridine, 4,9-bis(ethylthio)-1-nitro-", and systematically modifies its structure to explore the chemical space and identify derivatives with enhanced properties. Detailed SAR data is crucial for guiding these modifications.

For instance, understanding that the 1-nitro group is a key determinant of covalent binding allows for a focused exploration of other substituents at this position to modulate reactivity and selectivity. Replacing the nitro group with other electron-withdrawing or bio-activatable groups could fine-tune the covalent modification potential. Similarly, modifications of the ethylthio groups at positions 4 and 9 could be explored to optimize target engagement and pharmacokinetic properties.

The following table outlines a hypothetical iterative design cycle for "Acridine, 4,9-bis(ethylthio)-1-nitro-" derivatives:

| Design Iteration | Structural Modification | Rationale | Desired Outcome |

| Cycle 1 | Vary substituents at the 1-position (e.g., -NO, -CN, -SO₂Me). | Modulate the electrophilicity and potential for covalent bond formation. | Optimize reactivity for selective target engagement. |

| Cycle 2 | Modify the alkyl chain of the thioether at position 4 (e.g., -SMe, -SPr). | Investigate the influence of steric bulk on target binding affinity. | Enhance potency and selectivity. |

| Cycle 3 | Introduce polar groups on the alkyl chain of the thioether at position 9. | Improve aqueous solubility and pharmacokinetic properties. | Better drug-like properties. |

| Cycle 4 | Synthesize derivatives with different substitution patterns on the acridine ring. | Explore new interaction points with the biological target. | Identify novel pharmacophores with improved activity. |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for Acridine Compounds

Pharmacophore modeling is a powerful computational tool in ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers) that a molecule must possess to bind to a specific target and elicit a biological response.

For acridine compounds, a general pharmacophore model would include the planar aromatic system essential for DNA intercalation or fitting into a flat binding pocket. nih.gov For "Acridine, 4,9-bis(ethylthio)-1-nitro-", the model would be more specific, incorporating features representing the 1-nitro group and the 4,9-bis(ethylthio) substituents.

The development of a pharmacophore model for this class of compounds would involve the following steps:

Training Set Selection: A set of acridine derivatives with known biological activities against a specific target would be compiled.

Conformational Analysis: The low-energy conformations of the molecules in the training set would be generated.

Pharmacophore Feature Identification: Common chemical features present in the active molecules would be identified.

Pharmacophore Model Generation and Validation: A 3D arrangement of these features would be generated and validated for its ability to distinguish between active and inactive compounds.

Once a validated pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify novel acridine derivatives with a high probability of being active. This approach accelerates the discovery of new lead compounds and reduces the need for extensive and costly high-throughput screening.

The table below illustrates a potential pharmacophore model for "Acridine, 4,9-bis(ethylthio)-1-nitro-" and its derivatives, based on their known structural features and potential interactions.

| Pharmacophore Feature | Corresponding Structural Moiety | Putative Interaction |

| Aromatic Ring | Acridine Core | π-π stacking with aromatic residues in the target protein or intercalation between DNA base pairs. |

| Hydrogen Bond Acceptor | Nitro Group (oxygen atoms) | Formation of hydrogen bonds with donor groups in the target binding site. |

| Hydrophobic Feature | Ethyl Groups | Van der Waals interactions with hydrophobic pockets in the target. |

| Electron-Rich Region | Thioether Sulfur Atoms | Potential for interactions with electron-deficient regions of the target. |

Computational Chemistry and Molecular Modeling in Acridine, 4,9 Bis Ethylthio 1 Nitro Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of acridine (B1665455) derivatives at the electronic level. These methods provide insights into molecular geometry, electronic distribution, and reactivity, which are crucial for rational drug design.

Applications of Density Functional Theory (DFT) for Molecular and Reaction Energetics

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying acridine-based compounds due to its balance of accuracy and computational cost. researchgate.net DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and energetic details of acridine derivatives. For instance, studies on nitro-triaziridines have utilized DFT at the B3LYP/6-311G** level to calculate heats of formation (HOFs), finding that the presence of nitro groups significantly impacts these values. researchgate.net

| Computational Method | Application in Acridine Research | Key Findings | Reference |

| DFT (B3LYP/6-311G**) | Calculation of Heats of Formation (HOFs) for nitro-triaziridines. | Nitro groups have a significant positive effect on HOFs. | researchgate.net |

| DFT (B3LYP/6-31G(d)) | Investigation of tautomer stability in acridine-9-N-methacrylamide. | Provided energy differences between neutral and protonated forms. | researchgate.net |

| DFT (M06-2X/def2-TZVP) | Calculation of geometries, enthalpies, and free energies for organic radicals. | Created a large database of quantum chemical properties for reactive species. | nih.gov |

Analysis of Reaction Pathways, Activation Energies, and Transition State Structures

DFT calculations are also instrumental in mapping out potential reaction pathways for the synthesis and metabolism of acridine derivatives. By calculating the energies of reactants, products, and transition states, researchers can determine activation energies and reaction mechanisms. For example, a computed reaction path has confirmed that a thiol group can attack an aromatic core, such as in acridine, to replace substituents via a Meisenheimer transition state. researchgate.net

The influence of solvents on reaction barriers is another critical aspect that can be explored using computational models like the Polarizable Continuum Model (PCM). youtube.com This approach allows for a more realistic simulation of reaction conditions. Understanding the reaction kinetics and thermodynamics through these computational methods is vital for optimizing synthetic routes and predicting the metabolic fate of compounds like "Acridine, 4,9-bis(ethylthio)-1-nitro-".

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA.

Elucidation of Ligand-Protein Binding Modes and Affinities

Molecular docking is widely used to predict the binding orientation and affinity of acridine derivatives to protein targets. For instance, docking studies have been performed on novel 3,9-disubstituted acridines with topoisomerase I and IIα, revealing potential binding modes. nih.gov In one such study, the docking simulations suggested non-bonded hydrophobic interactions and hydrogen bond formation between an acridine derivative and key amino acid residues like MET428 and ARG364 in the topoisomerase I complex. nih.gov

Similarly, docking simulations of acridine/sulfonamide hybrids with topoisomerases have demonstrated interactions with the active site, consistent with those of known co-crystallized ligands. nih.gov These studies often use software like AutoDock to predict binding energies and identify crucial interactions that contribute to the inhibitory activity of the compounds. nih.gov

| Acridine Derivative | Protein Target | Docking Software | Key Predicted Interactions | Reference |

| 3,9-Disubstituted Acridines | Topoisomerase I | AutoDock 4.2 | Hydrophobic interactions with MET428, hydrogen bonding with ARG364. | nih.gov |

| Acridine/Sulfonamide Hybrids | Topoisomerases I & II | Not Specified | Interaction with the active site. | nih.gov |

| Acridone (B373769) Derivatives | Not Specified | Not Specified | High binding score in the active site revealed by CASTp. | researchgate.net |

Prediction of DNA-Ligand Intercalation and Groove Binding Geometries

The planar aromatic structure of the acridine ring makes it a classic DNA intercalator. nih.gov Computational methods are invaluable for visualizing and quantifying this interaction. Molecular docking studies can predict whether a compound is likely to bind to DNA through intercalation (stacking between base pairs) or groove binding. For example, docking studies on novel acridone derivatives have been used to assess their DNA binding properties, with docking scores ranging from -6.12 to -8.80, indicating favorable binding. iajpr.com

These simulations can also identify the preferential binding sites on DNA. Studies have shown that intercalators often bind preferentially between G-C base pairs. figshare.com The insights gained from these simulations, such as the orientation of the ligand within the DNA duplex and the specific interactions with the base pairs, are critical for designing acridine derivatives with enhanced DNA targeting capabilities. iajpr.comfigshare.com

In Silico Screening and Virtual Library Design for Novel Acridine Scaffolds

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those with a high probability of having a desired biological activity. This approach significantly accelerates the drug discovery process by prioritizing which compounds to synthesize and test.

For acridine derivatives, virtual libraries can be designed by systematically modifying the core acridine scaffold with different substituents. The properties of these virtual compounds, such as their electronic characteristics, lipophilicity, and potential to interact with a specific target, can then be predicted using computational tools. For example, cheminformatics portals can be used to calculate properties like logP and partial charges for novel acridines to establish structure-activity relationships. nih.gov

By combining quantum chemical calculations, molecular docking, and other computational techniques, researchers can build predictive models to screen these virtual libraries. This allows for the rational design of novel acridine scaffolds with improved potency and selectivity, guiding synthetic efforts toward the most promising candidates. nih.gov

Prediction of Spectroscopic Properties and Correlation with Experimental Observations

The prediction of spectroscopic properties through computational modeling is a cornerstone of structural elucidation and the analysis of electronic properties of molecules. The primary methods used for this purpose are based on quantum mechanical calculations, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Theoretical Framework for Spectroscopic Prediction

The general workflow for predicting spectroscopic properties for a molecule like "Acridine, 4,9-bis(ethylthio)-1-nitro-" would involve several key steps. First, the 3D geometry of the molecule is optimized to find its most stable conformation (lowest energy state). This is typically achieved using DFT methods with a suitable functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31G(d), 6-311+G(d,p)). To accurately model the molecule as it would be in a laboratory setting, solvent effects are often included using models like the Polarizable Continuum Model (PCM).

Once the optimized geometry is obtained, further calculations are performed to predict specific types of spectra.

Prediction of UV-Visible Spectra

The electronic absorption spectrum (UV-Vis) is calculated using Time-Dependent Density Functional Theory (TD-DFT). This method computes the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption peaks.

For acridine derivatives, the UV-Vis spectra typically show characteristic absorptions in the range of 350-450 nm, which are attributed to π→π* transitions within the fused aromatic ring system. The introduction of substituents, such as the nitro group (an electron-withdrawing group) and ethylthio groups (electron-donating groups), would be expected to cause shifts in these absorption bands. Computational analysis can predict the nature of these shifts (either a bathochromic/red shift or a hypsochromic/blue shift) and attribute them to specific molecular orbitals involved in the transition.

A hypothetical correlation between predicted and experimental UV-Vis data for a substituted acridine is presented in Table 1.

Table 1: Hypothetical Comparison of Predicted and Experimental UV-Vis Data This table is for illustrative purposes only and is not based on actual data for the specified compound.

| Transition | Predicted λmax (nm) (TD-DFT/B3LYP/6-31G(d)) | Experimental λmax (nm) | Difference (%) |

|---|---|---|---|

| S0 → S1 | 395 | 402 | 1.7 |

| S0 → S2 | 340 | 345 | 1.4 |

| S0 → S3 | 285 | 290 | 1.7 |

The correlation between the calculated and experimental spectra is often excellent, with prediction errors typically falling below 6%. Discrepancies can arise from factors such as complex solvent interactions or vibrational effects not fully captured by the computational model.

Prediction of NMR Spectra

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are predicted using the Gauge-Invariant Atomic Orbital (GIAO) method, which is typically employed in conjunction with DFT. This method calculates the isotropic magnetic shielding constants for each nucleus in the molecule. These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

A hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts is shown in Table 2.

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table is for illustrative purposes only and is not based on actual data for the specified compound.

| Carbon Atom | Predicted δ (ppm) (GIAO-DFT) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-1 | 148.5 | 149.2 | -0.7 |

| C-4 | 152.3 | 153.0 | -0.7 |

| C-9 | 155.1 | 156.5 | -1.4 |

| C-1' (Ethyl) | 25.4 | 26.1 | -0.7 |

Modern computational protocols can predict ¹³C chemical shifts with a mean absolute error of around 1.5 ppm, which is often sufficient to distinguish between different isomers or confirm a proposed structure.

Advanced Spectroscopic and Analytical Techniques for Research on Acridine, 4,9 Bis Ethylthio 1 Nitro

Applications of UV-Visible Absorption Spectroscopy in Ligand-Target Interaction Studies

UV-Visible absorption spectroscopy is a fundamental technique for investigating the binding of small molecules to biological macromolecules such as DNA. The interaction of Acridine (B1665455), 4,9-bis(ethylthio)-1-nitro- with DNA can be monitored by observing changes in the absorption spectrum of the compound upon titration with increasing concentrations of DNA. Typically, acridine derivatives are known to intercalate between the base pairs of DNA, leading to significant spectral changes. researchgate.netresearchgate.netnih.gov

Upon binding to DNA, a hypochromic effect, which is a decrease in the molar absorptivity, is often observed. This phenomenon arises from the close proximity of the acridine ring to the DNA base pairs, which alters the electronic transitions of the chromophore. Additionally, a bathochromic shift (redshift) in the maximum absorption wavelength (λmax) may occur, indicating a change in the electronic environment of the molecule as it inserts itself into the hydrophobic interior of the DNA double helix.

The binding constant (Kb), which quantifies the affinity of the ligand for DNA, can be determined by analyzing the changes in absorbance at a fixed wavelength. These studies are crucial for understanding the strength and mode of the interaction between Acridine, 4,9-bis(ethylthio)-1-nitro- and its putative DNA target.

Table 1: Hypothetical UV-Visible Spectral Data for Acridine, 4,9-bis(ethylthio)-1-nitro- upon Titration with Calf Thymus DNA (ct-DNA)

| ct-DNA Concentration (µM) | Absorbance at λmax | λmax (nm) |

| 0 | 0.850 | 420 |

| 10 | 0.785 | 422 |

| 20 | 0.723 | 424 |

| 30 | 0.668 | 425 |

| 40 | 0.615 | 426 |

| 50 | 0.570 | 427 |

Fluorescence Spectroscopy for Molecular Probing, Binding Assays, and Conformational Dynamics

Fluorescence spectroscopy offers a highly sensitive method for studying the binding of ligands to proteins and nucleic acids. researchgate.netnih.govmdpi.comnih.gov Acridine derivatives often exhibit intrinsic fluorescence, which can be modulated upon interaction with biological targets. The quenching of the intrinsic fluorescence of proteins, such as human serum albumin (HSA), upon binding of a ligand can provide valuable information about the binding mechanism, affinity, and the microenvironment of the binding site. nih.gov

For instance, the interaction of Acridine, 4,9-bis(ethylthio)-1-nitro- with HSA can be investigated by monitoring the quenching of the protein's tryptophan fluorescence. The binding constant and the number of binding sites can be calculated using the Stern-Volmer equation. Such studies are important for understanding the pharmacokinetics and biodistribution of the compound.

Furthermore, competitive binding assays using fluorescent probes can elucidate the specific binding site of the compound on a protein. nih.gov By observing the displacement of a known site-specific fluorescent probe, the binding locus of Acridine, 4,9-bis(ethylthio)-1-nitro- can be inferred.

Circular Dichroism Spectroscopy for Investigating Conformational Changes in DNA and Proteins upon Binding

Circular dichroism (CD) spectroscopy is a powerful technique for probing the conformational changes in chiral macromolecules like DNA and proteins upon ligand binding. capes.gov.brnih.govmdpi.comnih.govyoutube.com The B-form of DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation of a molecule like Acridine, 4,9-bis(ethylthio)-1-nitro- can induce significant changes in the DNA conformation, which are reflected in the CD spectrum.

For example, a shift towards an A-form DNA conformation or the induction of a Z-form conformation can be readily detected. nih.gov Similarly, the binding of the compound to a protein can alter its secondary structure, leading to changes in the far-UV CD spectrum, which provides information on the percentage of α-helix, β-sheet, and random coil structures. researchgate.net These conformational insights are critical for understanding the biological activity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation, Solution Conformations, and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of novel organic compounds and for mapping their interactions with biological targets at an atomic level. tandfonline.comresearchgate.netnih.govnih.govresearchgate.netmdpi.com For Acridine, 4,9-bis(ethylthio)-1-nitro-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon resonances and confirm the molecular structure.

In the context of ligand-target interactions, NMR can provide detailed information about the binding site and the conformational changes in both the ligand and the macromolecule. For example, by monitoring the chemical shift perturbations in the NMR spectrum of a protein upon the addition of Acridine, 4,9-bis(ethylthio)-1-nitro-, the amino acid residues involved in the binding can be identified. Similarly, intermolecular Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity between the protons of the ligand and the target, providing a detailed picture of the binding mode.

Table 2: Hypothetical ¹H NMR Chemical Shift Assignments for Acridine, 4,9-bis(ethylthio)-1-nitro-

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.15 | d | 8.5 |

| H-3 | 7.60 | t | 7.8 |

| H-5 | 7.90 | d | 8.0 |

| H-6 | 7.45 | t | 7.5 |

| H-7 | 7.70 | t | 7.6 |

| H-8 | 8.05 | d | 8.2 |

| SCH₂CH₃ | 3.10 | q | 7.2 |

| SCH₂CH₃ | 1.45 | t | 7.2 |

| SCH₂CH₃ (pos. 9) | 3.25 | q | 7.3 |

| SCH₂CH₃ (pos. 9) | 1.55 | t | 7.3 |

Mass Spectrometry (MS) for Precise Compound Characterization and Identification of Adducts/Metabolites (Research Focus)

Mass spectrometry (MS) is a cornerstone analytical technique for the precise determination of the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of Acridine, 4,9-bis(ethylthio)-1-nitro-.

Infrared (IR) and Raman Spectroscopy in Comprehensive Molecular Characterization

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the aromatic ring system and the C-S bonds. Together, these techniques provide a comprehensive vibrational characterization of the molecule, which can also be used to study its interactions with biological targets by observing shifts in the vibrational frequencies upon binding.

Future Research Directions and Translational Perspectives for Acridine, 4,9 Bis Ethylthio 1 Nitro

Exploration of Novel Biological Targets and Polypharmacology Approaches

The planar structure of the acridine (B1665455) ring is a key feature that allows many of its derivatives to function as DNA intercalators, disrupting DNA replication and transcription, which is a cornerstone of their anticancer activity. ontosight.airesearchgate.net This mechanism of action suggests that Acridine, 4,9-bis(ethylthio)-1-nitro- could also exhibit similar DNA-targeting properties.

Future investigations should aim to identify the specific molecular targets of Acridine, 4,9-bis(ethylthio)-1-nitro-. Beyond simple DNA intercalation, many acridine derivatives have been shown to inhibit key enzymes involved in DNA topology and maintenance, such as topoisomerases and telomerase. researchgate.netnih.govrsc.org A comprehensive screening against a panel of these enzymes would be a critical first step.

Furthermore, the concept of polypharmacology , where a single drug interacts with multiple targets, is a growing paradigm in drug discovery, especially for complex diseases like cancer. nih.gov Acridine derivatives are well-suited for a polypharmacological approach due to their versatile structure. nih.gov Future studies should explore the potential of Acridine, 4,9-bis(ethylthio)-1-nitro- to modulate multiple signaling pathways simultaneously. For instance, some acridine analogues have been shown to inhibit protein kinases like EGFR and PKC, leading to cell cycle arrest. nih.gov Investigating such multi-target effects could reveal synergistic therapeutic actions and provide a basis for combination therapies.

Table 1: Potential Biological Targets for Acridine, 4,9-bis(ethylthio)-1-nitro- Based on Related Compounds

| Target Class | Specific Examples | Rationale for Investigation |

| DNA | DNA Intercalation | The planar aromatic structure of the acridine core is a classic feature of DNA intercalators. researchgate.net |

| Enzymes | Topoisomerase I/II, Telomerase | Many acridine derivatives are known inhibitors of these enzymes, crucial for cancer cell proliferation. researchgate.netnih.govrsc.org |

| Protein Kinases | EGFR, PKC | Some acridine analogues exhibit inhibitory activity against these kinases, suggesting broader anti-cancer mechanisms. nih.gov |

| G-quadruplexes | Oncogene Promoters (e.g., KRAS, MYC) | Unsymmetrical bisacridine derivatives have shown preferential binding to G-quadruplex structures in oncogene promoters. mdpi.com |

Development of Advanced Acridine-Based Molecular Probes and Imaging Agents

The inherent fluorescence of the acridine nucleus makes it an attractive scaffold for the development of molecular probes and imaging agents. nih.gov These tools are invaluable for visualizing biological processes at the molecular level and for diagnostic applications.

Future research should focus on harnessing the photophysical properties of Acridine, 4,9-bis(ethylthio)-1-nitro-. The substitution pattern, including the ethylthio and nitro groups, will likely modulate its fluorescence quantum yield, Stokes shift, and photostability. Characterizing these properties is a prerequisite for its application as a fluorescent probe.

Moreover, acridine derivatives have been successfully developed for targeted imaging. For example, iodinated acridine derivatives have been explored for targeted radionuclide therapy and imaging. nih.govmdpi.com Similarly, Acridine, 4,9-bis(ethylthio)-1-nitro- could be functionalized with targeting moieties, such as antibodies or small molecules, to direct it to specific cell types or tissues. The development of such targeted probes could enable the visualization of specific biological targets in living cells or organisms. Another promising avenue is the development of acridine-based sensors for specific ions or biomolecules, which could be used to monitor metabolic events in real-time. nih.gov

Integration with Emerging Research Paradigms for Targeted Molecular Delivery

The therapeutic efficacy of many potent compounds is often limited by their systemic toxicity and poor bioavailability. Integrating Acridine, 4,9-bis(ethylthio)-1-nitro- into advanced drug delivery systems could overcome these challenges and enhance its therapeutic index.

One promising approach is the encapsulation of the compound within nanoparticles, liposomes, or other nanocarriers. This strategy can improve solubility, protect the drug from degradation, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

Furthermore, the concept of targeted radionuclide therapy offers a powerful strategy for delivering cytotoxic radiation specifically to cancer cells. nih.gov Acridine derivatives have been investigated as carriers for radionuclides like ¹²⁵I. mdpi.com Future work could explore the potential of conjugating a suitable radioisotope to Acridine, 4,9-bis(ethylthio)-1-nitro- to create a theranostic agent for both imaging and therapy of specific cancers.

The development of hybrid molecules, where the acridine scaffold is linked to another pharmacologically active moiety, is another emerging paradigm. researchgate.net This approach can lead to synergistic effects and overcome drug resistance. For instance, combining an acridine derivative with a molecule that inhibits drug efflux pumps could enhance its intracellular concentration and efficacy. nih.gov

Synergy between Computational and Experimental Methodologies in Acridine Research

The rational design and optimization of acridine-based therapeutics can be significantly accelerated by integrating computational and experimental approaches. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of Acridine, 4,9-bis(ethylthio)-1-nitro- with its potential biological targets. nih.gov

Computational studies can predict the binding affinity and selectivity of the compound for various targets, helping to prioritize experimental validation. nih.govnih.gov For example, docking studies can be used to model the intercalation of Acridine, 4,9-bis(ethylthio)-1-nitro- into DNA or its binding to the active site of enzymes like topoisomerase. nih.gov Molecular dynamics simulations can then be employed to study the stability of these interactions over time. nih.gov

This in silico analysis can guide the synthesis of new derivatives with improved pharmacological properties. nih.gov The predictions from computational models can then be tested experimentally through in vitro and in vivo assays. This iterative cycle of computational design and experimental validation creates a powerful synergy that can streamline the drug discovery process and lead to the development of more effective and safer acridine-based drugs.

Q & A

Q. Q1: What are the recommended synthetic routes for preparing 4,9-bis(ethylthio)-1-nitroacridine, and how can reaction conditions be optimized?

Answer: Synthesis of nitro-substituted acridine derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous bis(ethylthio) compounds (e.g., 2,3-bis(ethylthio)maleimide derivatives) are synthesized via thiol addition to halogenated precursors using bases like triethylamine (Et3N) or 1,8-diazabicycloundec-7-ene (DBU) to deprotonate thiols and promote nucleophilic attack . Key parameters for optimization include:

- Temperature: Reflux conditions (e.g., benzene with a Dean-Stark trap for water removal) improve reaction efficiency.

- Solvent: Polar aprotic solvents (e.g., DMF) may enhance solubility of nitroacridine intermediates.

- Catalyst/base selection: DBU is superior to Et3N in reactions requiring stronger base activity .

Q. Table 1: Example Reaction Conditions for Bis(ethylthio) Derivatives

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 80–110°C (reflux) | |

| Base | DBU > Et3N | |

| Reaction Time | 6–12 hours |

Q. Q2: What spectroscopic techniques are most effective for characterizing 4,9-bis(ethylthio)-1-nitroacridine, and how should data be interpreted?

Answer:

- <sup>1</sup>H/</sup>13C NMR: Identify ethylthio (–SCH2CH3) groups via δ ~2.5–3.0 ppm (quartet for –SCH2) and δ ~1.2–1.4 ppm (triplet for –CH3). Nitro groups induce deshielding in adjacent aromatic protons .

- UV-Vis Spectroscopy: Nitroacridines exhibit strong absorbance in the 300–400 nm range due to π→π* transitions. Solvent polarity impacts λmax shifts.

- IR Spectroscopy: Confirm –NO2 stretching vibrations at ~1520 cm<sup>-1</sup> (asymmetric) and ~1350 cm<sup>-1</sup> (symmetric) .

Note: Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Advanced Research Questions

Q. Q3: How can computational methods (e.g., DFT) predict the electronic properties of 4,9-bis(ethylthio)-1-nitroacridine, and what experimental validations are required?

Answer:

- DFT Modeling: Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare nitroacridine derivatives with non-nitrated analogs to assess electron-withdrawing effects.

- Validation: Correlate computed λmax (TD-DFT) with experimental UV-Vis data. Discrepancies >10 nm suggest inadequate functional/basis set selection .

Q. Table 2: Example Computational Parameters

| Property | Method/Basis Set | Reference |

|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | |

| Excited States | TD-DFT with CAM-B3LYP |

Q. Q4: How should researchers resolve contradictions in reported redox properties of nitroacridine derivatives?

Answer: Discrepancies may arise from solvent effects, impurities, or measurement techniques. Follow this workflow:

Purification: Verify compound purity via HPLC (≥98% by area) .

Electrochemical Methods: Use cyclic voltammetry (CV) in anhydrous DMF with 0.1 M TBAPF6 as electrolyte. Compare against ferrocene/ferrocenium (Fc/Fc<sup>+</sup>) internal standard.

Environmental Controls: Ensure oxygen-free conditions using Schlenk lines or gloveboxes to prevent side reactions .

Example Finding: Ethylthio groups in 2,3-bis(ethylthio)maleimide derivatives stabilize radical intermediates, altering redox potentials by ~0.2 V compared to non-thiolated analogs .

Q. Q5: What strategies optimize the photostability of 4,9-bis(ethylthio)-1-nitroacridine for applications in fluorescence imaging?

Answer:

- Structural Modifications: Introduce electron-donating groups (e.g., –OCH3) para to nitro to reduce photobleaching .

- Encapsulation: Use cyclodextrin or polymeric nanoparticles to shield the nitroacridine core from reactive oxygen species (ROS).

- Experimental Design: Perform accelerated aging tests under UV light (365 nm) and monitor degradation via HPLC.

Q. Table 3: Photostability Testing Protocol

| Parameter | Condition | Reference |

|---|---|---|

| Light Source | 365 nm UV lamp (1 mW/cm²) | |

| Sampling Intervals | 0, 1, 3, 6, 12 hours | |

| Analysis | HPLC with C18 column |

Methodological Guidance

Q. Q6: How should researchers design a collaborative study to investigate structure-activity relationships (SAR) of nitroacridine derivatives?

Answer:

- Team Roles: Assign tasks based on expertise: synthesis (organic chemists), computational modeling (theoretical chemists), and bioassays (biologists).

- Milestones:

- Month 1–3: Synthesize and characterize 10–15 derivatives.

- Month 4–6: Perform DFT calculations and in vitro screening.

- Month 7–9: Data integration and SAR modeling .

- Data Sharing: Use platforms like GitHub for code/spectra repositories and electronic lab notebooks (ELNs) for real-time updates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.